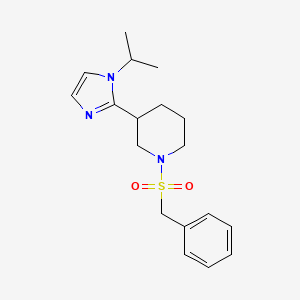![molecular formula C18H18N2O2 B5636501 3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5636501.png)
3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds that have attracted attention due to their diverse biological activities and applications in material science. The compound "3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole" likely shares some of these characteristics, given its structural similarity to other 1,2,4-oxadiazole derivatives.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions of appropriate precursors. For example, Kakanejadifard et al. (2013) described the preparation of Schiff base compounds from the reaction of 3,4-diamino-1,2,5-oxadiazole with benzaldehyde derivatives in methanol, which could be analogous to the synthesis of the target compound through similar cyclization strategies (Kakanejadifard et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which influences their electronic and physical properties. Jin et al. (2006) provided X-ray crystallographic data for a similar compound, highlighting the planar nature of the oxadiazole ring and its impact on molecular conformation (Jin et al., 2006).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives participate in various chemical reactions, leveraging the reactivity of the oxadiazole ring. The synthesis and reactivity studies by Bohle and Perepichka (2009) on oxadiazole derivatives reveal their potential for further functionalization and the formation of complex structures (Bohle & Perepichka, 2009).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as solubility and melting points, are significantly influenced by their molecular structure. The study by Yao-dong (2013) on the synthesis of oxadiazole derivatives provides insights into how modifications in the molecular structure can affect these properties (Yao-dong, 2013).
Chemical Properties Analysis
The chemical properties, including acidity and basicity, of 1,2,4-oxadiazole derivatives can be inferred from their molecular structure. Pereira et al. (1984) explored the excited-state acidity of oxadiazole molecules, indicating how the oxadiazole ring influences these properties (Pereira et al., 1984).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-9-13(2)14(3)16(10-12)21-11-17-19-18(20-22-17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSLDZJSIHVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5636419.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)


![3-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B5636446.png)

![1-({1-cyclohexyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-1,2,3-triazole](/img/structure/B5636461.png)


![N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)
![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5636492.png)
